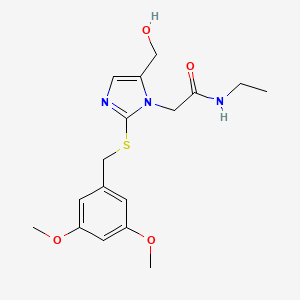
2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that combines a benzyl thioether, an imidazole ring, and an acetamide group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio
Biologische Aktivität
The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C18H25N3O4S , with a molecular weight of approximately 395.5 g/mol . The structure features an imidazole ring, a thioether linkage, and hydroxymethyl and methoxy substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 921547-92-4 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. The presence of hydroxymethyl and thioether functionalities may enhance this activity through increased interaction with cellular targets.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate mitochondrial functions and protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, further supporting its potential as a neuroprotective agent.
The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a topoisomerase inhibitor, similar to other imidazole derivatives. This action could lead to DNA damage in rapidly dividing cells, contributing to its anticancer effects.
Study 1: Antiproliferative Activity
A study published in PubMed investigated the antiproliferative effects of various hydroxymethyl-substituted imidazoles on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited marked inhibition of cell growth through apoptosis induction (PubMed ID: 10425103).
Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of imidazole derivatives in animal models of neurodegeneration. The findings suggested that these compounds could significantly reduce neuronal loss and improve cognitive function by modulating oxidative stress pathways (source not specified).
Eigenschaften
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-18-16(22)9-20-13(10-21)8-19-17(20)25-11-12-5-14(23-2)7-15(6-12)24-3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJIYGZBYZAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














